molecular formula C6H6O2 B1313777 Resorcinol-13C6 CAS No. 953390-31-3

Resorcinol-13C6

Cat. No.: B1313777
CAS No.: 953390-31-3
M. Wt: 116.067 g/mol
InChI Key: GHMLBKRAJCXXBS-IDEBNGHGSA-N
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Description

Resorcinol-13C6 is a labeled isotopic compound of resorcinol, where all six carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace and study the behavior of resorcinol in various chemical and biological systems .

Mechanism of Action

Target of Action

Resorcinol-13C6, a labeled variant of Resorcinol, primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin . Additionally, it possesses a well-documented anti-thyroidal activity .

Mode of Action

This compound works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to skin health and thyroid function. The compound’s keratolytic activity aids in the removal of hard, scaly, or roughened skin, which is beneficial in the treatment of various skin disorders . In terms of thyroid function, this compound inhibits the action of peroxidases, leading to a decrease in thyroid hormone synthesis .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with various skin disorders, including acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . By promoting the removal of hard, scaly, or roughened skin, it helps improve the condition of the skin . Additionally, its anti-thyroidal activity can lead to a decrease in thyroid hormone levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and efficacy . Furthermore, the compound’s stability can be influenced by factors such as temperature and pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol-13C6 can be synthesized through several methods, including the disulfonation of benzene followed by neutralization and acidification. Another method involves the hydrolysis of meta-phenylenediamine. The hydroperoxidation of meta-diisopropylbenzene is also a notable synthetic route .

Industrial Production Methods: The industrial production of resorcinol typically involves the disulfonation of benzene using sulfuric acid or oleum, followed by neutralization and recovery of sodium sulfate. The resulting benzenedisulfonic acid is then acidified, extracted, and distilled to obtain resorcinol .

Chemical Reactions Analysis

Types of Reactions: Resorcinol-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Resorcinol-13C6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3-Dihydroxybenzene (Resorcinol): The non-labeled version of resorcinol-13C6.

    Catechol (1,2-Dihydroxybenzene): An isomer of resorcinol with hydroxyl groups at different positions.

    Hydroquinone (1,4-Dihydroxybenzene): Another isomer with hydroxyl groups at the para positions.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic labeling provides a distinct advantage in studying complex biochemical and chemical processes .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLBKRAJCXXBS-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475481
Record name Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.067 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953390-31-3
Record name Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
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m- and p-DHP
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Synthesis routes and methods II

Procedure details

Thoroughly mixed were 50 parts of an anionic water-soluble polymer (a 20 wt. % aqueous solution; viscosity: 300 cps) having a monomer composition of 55 mole % acrylic acid, 40 mole % acrylonitrile and 5 mole % of 2-acrylamido-2-methylpropanesulfonic acid and obtained by radical-polymerizing the monomers in an aqueous system, 10 parts of urea, 1 part of resorcin and 250 parts of water. The pH of the resultant mixture was adjusted to 3.3 with a 20% aqueous NaOH solution. Then, as core materials, 200 parts of phenylxylylethane ("Hisol SAS-296", product of Nippon Petrochemical Co., Ltd.) containing 3 wt. % of Crystal Violet Lactone and 0.8 wt. % of Benzoyl Leuco Methylene Blue, both dissolved in the phenylxylylethane, were added. The resultant mixture was emulsified using a Homo-Mixer at 9,000 rpm. Three minutes later, there was obtained a stable o/w-type emulsion having an average droplet size of 4.0 micrometers. Twenty-five parts of formalin (a 37% aqueous solution of formaldehyde) were then added to the above system. The system was heated to 60° C. with stirring. While continuing the stirring, the system was held at this temperature for 4 hours to provide microcapsules having dense wall films, which were made of a urea-formaldehyde resin, around the core material. The system was then cooled, and a 28% aqueous ammonia solution was added little by little with stirring to raise the pH of the system to 8.5. Thus, the smell of formaldehyde was completely wiped off from the system. The thus-obtained microcapsule slurry had a solid content of 43 wt. % and a low viscosity of 85 cps. No substantial viscosity changes were observed on the slurry over a pH range of from pH 3.3 (at the time of condensation) to pH 8.5 (after removal of formaldehyde).
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Synthesis routes and methods III

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.
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Synthesis routes and methods IV

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
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Synthesis routes and methods V

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.
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sodium methylate
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